2-(Pyrimidin-2-yloxy)aniline
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Overview
Description
2-(Pyrimidin-2-yloxy)aniline is a heterocyclic compound that contains both pyrimidine and aniline moieties. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry, chemical biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrimidin-2-yloxy)aniline typically involves the reaction of pyrimidine derivatives with aniline. One common method is the nucleophilic substitution reaction where a pyrimidine derivative, such as 2-chloropyrimidine, reacts with aniline under basic conditions to form the desired product . The reaction can be carried out in solvents like ethanol or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrimidin-2-yloxy)aniline can undergo various chemical reactions, including:
Oxidation: The aniline moiety can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the aniline form.
Substitution: The pyrimidine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) are often used for nucleophilic substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aniline moiety can yield nitroso or nitro compounds, while substitution reactions on the pyrimidine ring can introduce various functional groups.
Scientific Research Applications
2-(Pyrimidin-2-yloxy)aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as an inhibitor of enzymes or receptors due to its ability to interact with biological macromolecules.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 2-(Pyrimidin-2-yloxy)aniline involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes by binding to their active sites or interfere with receptor signaling pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yloxy)aniline: Similar structure but with a pyridine ring instead of pyrimidine.
2-(Quinolin-2-yloxy)aniline: Contains a quinoline ring, which is larger and more complex than pyrimidine.
2-(Isoquinolin-1-yloxy)aniline: Features an isoquinoline ring, another heterocyclic structure.
Uniqueness
2-(Pyrimidin-2-yloxy)aniline is unique due to the presence of both pyrimidine and aniline moieties, which confer distinct chemical and biological properties. The pyrimidine ring is known for its versatility in medicinal chemistry, while the aniline moiety provides additional reactivity and potential for functionalization .
Properties
Molecular Formula |
C10H9N3O |
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Molecular Weight |
187.20 g/mol |
IUPAC Name |
2-pyrimidin-2-yloxyaniline |
InChI |
InChI=1S/C10H9N3O/c11-8-4-1-2-5-9(8)14-10-12-6-3-7-13-10/h1-7H,11H2 |
InChI Key |
KBYJWCAPAJMLGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)OC2=NC=CC=N2 |
Origin of Product |
United States |
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